molecular formula C13H18O4 B12342922 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one

Katalognummer: B12342922
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: GUYCLNDWQRJPOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of methoxy groups and a methoxymethyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one typically involves the reaction of 2,6-dimethoxy-4-(methoxymethyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent followed by oxidation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact pathways and targets can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3

InChI-Schlüssel

GUYCLNDWQRJPOM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=C(C=C1OC)COC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.